molecular formula C17H19ClN4O B11567987 2-[(4-Chlorophenyl)amino]-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide

2-[(4-Chlorophenyl)amino]-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide

Cat. No.: B11567987
M. Wt: 330.8 g/mol
InChI Key: ZJGKNRRZEMYLAG-RGVLZGJSSA-N
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Description

2-[(4-Chlorophenyl)amino]-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethylaminophenyl group, and an acetohydrazide moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of 2-[(4-Chlorophenyl)amino]-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the hydrazone: The reaction between 4-chlorophenylhydrazine and 4-(dimethylamino)benzaldehyde in the presence of an acid catalyst leads to the formation of the hydrazone intermediate.

    Acetylation: The hydrazone intermediate is then acetylated using acetic anhydride to yield the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of solvents, to enhance yield and purity.

Chemical Reactions Analysis

2-[(4-Chlorophenyl)amino]-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, with reagents like sodium methoxide.

Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or methanol. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(4-Chlorophenyl)amino]-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)amino]-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzyme systems, while its anticancer properties may involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

2-[(4-Chlorophenyl)amino]-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide can be compared with other similar compounds, such as:

  • N’-[(E)-[4-(dimethylamino)phenyl]methylidene]-2-methoxyaniline
  • N’-[(E)-[4-(dimethylamino)phenyl]methylidene]-3-phenyl-2-propenohydrazide
  • N’-[(E)-[4-(dimethylamino)phenyl]methylidene]-2-phenoxyacetohydrazide

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and reactivity. The uniqueness of 2-[(4-Chlorophenyl)amino]-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H19ClN4O

Molecular Weight

330.8 g/mol

IUPAC Name

2-(4-chloroanilino)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C17H19ClN4O/c1-22(2)16-9-3-13(4-10-16)11-20-21-17(23)12-19-15-7-5-14(18)6-8-15/h3-11,19H,12H2,1-2H3,(H,21,23)/b20-11+

InChI Key

ZJGKNRRZEMYLAG-RGVLZGJSSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CNC2=CC=C(C=C2)Cl

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)CNC2=CC=C(C=C2)Cl

Origin of Product

United States

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